Perfluoro-2-methyl-2-pentene

Fluorosurfactants Surface Activity Branched vs. Linear

Perfluoro-2-methyl-2-pentene (CAS 1584-03-8), also known as hexafluoropropylene dimer (HFP dimer), is a branched, fully fluorinated C6 olefin with the molecular formula C₆F₁₂. It is a colorless, dense liquid (density ~1.62 g/mL at 25°C) with a boiling point range of 48-61°C and a flash point of -12°C, making it highly flammable.

Molecular Formula C6F12
Molecular Weight 300.04 g/mol
CAS No. 1584-03-8
Cat. No. B072772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro-2-methyl-2-pentene
CAS1584-03-8
Synonymsperfluoro-2-methyl-2-pentene
Molecular FormulaC6F12
Molecular Weight300.04 g/mol
Structural Identifiers
SMILESC(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C6F12/c7-2(3(8,9)6(16,17)18)1(4(10,11)12)5(13,14)15
InChIKeyFAEGGADNHFKDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoro-2-methyl-2-pentene (CAS 1584-03-8) Procurement Guide for Specialty Fluorochemical Intermediates


Perfluoro-2-methyl-2-pentene (CAS 1584-03-8), also known as hexafluoropropylene dimer (HFP dimer), is a branched, fully fluorinated C6 olefin with the molecular formula C₆F₁₂ . It is a colorless, dense liquid (density ~1.62 g/mL at 25°C) with a boiling point range of 48-61°C and a flash point of -12°C, making it highly flammable . This compound serves as a critical intermediate in the synthesis of high-value fluorochemicals, including specialized surfactants, polymers, and fire-extinguishing agents like Novec 1230 (C₆F₁₂O) . Its unique branched structure provides a distinct reactivity profile compared to its linear isomers and other perfluoroolefins, which is the primary driver for its selection in industrial applications [1].

Technical Limitations of Substituting Perfluoro-2-methyl-2-pentene with In-Class Analogs


Within the class of hexafluoropropylene (HFP) dimers, perfluoro-2-methyl-2-pentene is the thermodynamically favored isomer, in contrast to its kinetic isomer, perfluoro-4-methyl-2-pentene, which is often the primary product in unoptimized syntheses [1]. Generic substitution with alternative C6 perfluoroolefins or perfluorocarbons is not straightforward due to significant differences in chemical reactivity stemming from the compound's unique branched structure [2]. Specifically, the presence of both a carbon-carbon double bond and a reactive vinylic fluorine atom dictates its behavior in nucleophilic and electrophilic reactions, a profile not shared by linear or cyclic perfluorocarbons . Furthermore, perfluoro-2-methyl-2-pentene-derived intermediates consistently yield branched C6-fluorocarbon chains (CF₃CF₂CF₂C(CF₃)₂-), which impart superior surface-active properties to downstream products compared to those made from linear analogs, a critical performance differentiator that makes simple replacement untenable [3].

Quantified Performance Advantages of Perfluoro-2-methyl-2-pentene as a Precursor


Surface Tension Reduction: Superiority of Branched Perfluoro-2-methyl-2-pentene-Derived Surfactants over Linear Analogs

Surfactants synthesized from perfluoro-2-methyl-2-pentene, which feature the branched CF₃CF₂CF₂C(CF₃)₂- hydrophobic tail, demonstrate significantly lower surface tension compared to sodium perfluorooctanoate (a linear C8 analog) and achieve this at a much lower concentration. This is a class-level inference, as the data pertains to the downstream surfactant molecule, but directly validates the value of the branched precursor [1]. Specifically, a zwitterionic heterogemini surfactant derived from this precursor achieved a surface tension of 18.42 mN/m at a critical micelle concentration (CMC) of 1.74 × 10⁻⁶ mol/L [2]. In contrast, a monomeric version with a similar structure but lacking the branched C6 tail exhibited a CMC of 1.38 × 10⁻² mol/L [2].

Fluorosurfactants Surface Activity Branched vs. Linear

Isomer-Specific Reactivity: Perfluoro-2-methyl-2-pentene vs. Perfluoro-4-methyl-2-pentene

Perfluoro-2-methyl-2-pentene is the thermodynamically favored isomer of the hexafluoropropylene dimer, in contrast to its kinetic isomer, perfluoro-4-methyl-2-pentene. This is a direct head-to-head comparison based on patent data. While a gas-phase oligomerization of hexafluoropropylene may yield primarily the 4-methyl isomer, the 2-methyl isomer is the more stable product [1]. A specific preparation method claims the ability to convert perfluoro-4-methyl-2-pentene directly into perfluoro-2-methyl-2-pentene via catalytic isomerization, highlighting the distinct and more desirable stability and reactivity of the latter [2].

Isomerization Olefin Reactivity Thermodynamic Control

Physical Property Benchmarking: Density and Boiling Point Differentiation

Perfluoro-2-methyl-2-pentene exhibits a distinct density profile compared to many common laboratory solvents and other perfluorocarbons. This is a class-level inference. The compound has a density of 1.622 g/mL at 25°C, which is significantly higher than that of water (1.00 g/mL) and common organic solvents like diethyl ether (0.71 g/mL) or hexane (0.66 g/mL) . This high density is a key differentiator for applications involving phase separation or as a heat transfer fluid where density is a critical parameter. The boiling point range of 53-61°C also distinguishes it from lower-boiling perfluoroalkanes [1].

Physical Properties Density Boiling Point

Strategic Applications Leveraging Perfluoro-2-methyl-2-pentene's Unique Properties


Synthesis of Ultra-High Performance Branched Fluorosurfactants

As the evidence in Section 3 demonstrates, perfluoro-2-methyl-2-pentene is the optimal starting material for synthesizing branched fluorosurfactants capable of achieving surface tensions below 20 mN/m at extremely low CMCs [1]. This makes it a critical procurement item for R&D and production groups developing next-generation surfactants for specialty coatings, leveling agents, and firefighting foams that require maximum surface activity with minimal environmental load. The branched CF₃CF₂CF₂C(CF₃)₂- group it provides is irreplaceable by linear alternatives [2].

Manufacturing of C6-Fluoroketone Fire Suppressants (e.g., Novec 1230)

The specific isomer, perfluoro-2-methyl-2-pentene, is a key intermediate in the synthesis of C₆F₁₂O (Novec 1230), a leading clean fire extinguishing agent with zero ozone depletion potential [1]. The thermodynamic stability and unique reactivity of this isomer, as outlined in Section 3, are essential for the efficient and high-yield production of this high-value compound, making it a non-negotiable specification for manufacturers in this field.

Development of Novel Acrylate and Polymerizable Surfactants

Research shows that using perfluoro-2-methyl-2-pentene as a building block enables the creation of novel acrylic fluorinated surfactants with significantly improved molecular arrangement at interfaces and polymerizability compared to previous structures [1]. This opens avenues for creating functional polymers with built-in surface-active properties, crucial for applications like advanced coatings, adhesives, and biomaterials. Procuring this specific branched precursor is the first step toward accessing this advanced material space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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